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Abstract
Substituted phenolic compounds are a cornerstone of medicinal chemistry, offering a versatile

scaffold for the development of novel therapeutic agents. Among these, halogenated phenols

have garnered significant attention for their enhanced biological activities. This technical guide

provides a comprehensive exploration of 1-(3-Bromo-4-hydroxyphenyl)ethanone, a

brominated acetophenone derivative. While direct studies on this specific molecule are

nascent, this paper synthesizes data from closely related bromophenol analogues to build a

robust profile of its potential biological activities. We delve into its promising anticancer,

antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of

action, presenting relevant in vitro and in vivo data, and providing detailed experimental

protocols for its evaluation. This document is intended for researchers, scientists, and drug

development professionals seeking to explore the therapeutic potential of this and related

chemical entities.

Introduction: The Chemical and Biological Context

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b157224?utm_src=pdf-interest
https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(3-Bromo-4-hydroxyphenyl)ethanone (CAS No: 1836-06-2) is an aromatic ketone with the

molecular formula C₈H₇BrO₂.[1][2][3] Its structure is characterized by a phenyl ring substituted

with a hydroxyl group, an acetyl group, and a bromine atom. This unique combination of

functional groups suggests a high potential for diverse biological interactions.

Phenolic Hydroxyl Group: Phenolic compounds are well-established as potent antioxidants

and modulators of various cellular signaling pathways.[4] The hydroxyl group can donate a

hydrogen atom to neutralize free radicals and can participate in hydrogen bonding with

biological targets.

Bromine Atom: The introduction of a halogen, such as bromine, into a pharmacophore is a

common strategy in drug design.[5][6] Halogenation can significantly enhance a molecule's

lipophilicity, improving its ability to cross biological membranes.[5][7] Furthermore, the

bromine atom can form "halogen bonds," a type of non-covalent interaction with electron-

donating atoms in protein binding pockets, which can increase ligand affinity and selectivity.

[6][7][8]

Given this structural framework, 1-(3-Bromo-4-hydroxyphenyl)ethanone stands as a

compelling candidate for investigation across multiple therapeutic areas.

Anticancer Potential: A Multi-Mechanistic Approach
Derivatives of bromophenol have demonstrated significant potential as a novel class of

anticancer agents.[4] Their efficacy stems from the ability to trigger cancer cell death and halt

proliferation through several distinct mechanisms.

Primary Mechanisms of Action
2.1.1. Induction of ROS-Mediated Apoptosis

A primary mechanism by which bromophenol hybrids exert their anticancer effects is through

the induction of apoptosis, or programmed cell death, mediated by Reactive Oxygen Species

(ROS).[9][10] Healthy cells maintain a balance of ROS, but many cancer cells exhibit a higher

basal level of oxidative stress, making them more vulnerable to further ROS insults.

Bromophenol derivatives can exploit this vulnerability.

The proposed pathway is as follows:
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The compound induces a surge in intracellular ROS levels within cancer cells.[9][10]

This oxidative stress triggers the mitochondrial apoptotic pathway.

The expression of the anti-apoptotic protein Bcl-2 is suppressed.[9][10]

The reduction in Bcl-2 leads to the activation of executioner caspases, such as caspase-3,

and Poly (ADP-ribose) polymerase (PARP).[9][10]

This cascade culminates in DNA fragmentation and the morphological changes characteristic

of apoptosis.[9][10]
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Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

2.1.2. Cell Cycle Arrest

In addition to inducing apoptosis, certain bromophenol derivatives can halt the proliferation of

cancer cells by inducing cell cycle arrest.[4] Studies have shown that promising candidate

compounds can cause cells to accumulate in the G0/G1 phase of the cell cycle, preventing

them from entering the DNA synthesis (S) phase and thus inhibiting division.[9][10][11]

2.1.3. Tubulin Polymerization Inhibition

Microtubules are critical components of the cellular cytoskeleton, essential for cell division.

They are a well-validated target for anticancer drugs. Some brominated compounds have been

shown to inhibit tubulin polymerization at micromolar concentrations, disrupting the microtubule

network and leading to cell cycle arrest at the G2/M phase, followed by apoptosis.[4]

Cytotoxicity Data
The cytotoxic activity of bromophenol derivatives has been evaluated against a panel of human

cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a

compound's potency.
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Compound Type Cancer Cell Line IC₅₀ (µM) Reference

Bromophenol Hybrid

(17a)
A549 (Lung) 5.21

[Marine Drugs, 2017]

[9]

Bromophenol Hybrid

(17a)
Bel7402 (Liver) 7.35

[Marine Drugs, 2017]

[9]

Bromophenol Hybrid

(17a)
HepG2 (Liver) 11.24

[Marine Drugs, 2017]

[9]

Bromophenol Hybrid

(17a)
HCT116 (Colon) 9.13

[Marine Drugs, 2017]

[9]

Silyl Furan-2(5H)-one

(3b)
HCT-116 (Colon) 7.3-21.3 [MDPI, 2018][12]

1,3,4-Thiadiazole

(SCT-4)
MCF-7 (Breast)

~74% viability at

100µM
[MDPI, 2022][13]

Table 1: Cytotoxic activity of selected bromophenol derivatives and related compounds against

various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability
This protocol details a standard method for assessing the cytotoxic effects of a compound on

cancer cell lines.[10]

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³

to 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with

5% CO₂.

Compound Treatment: Prepare a stock solution of 1-(3-Bromo-4-hydroxyphenyl)ethanone
in DMSO. Create a series of dilutions in the cell culture medium. Replace the old medium

with the medium containing the test compound at various concentrations (e.g., 0.1 to 100

µM). Include a vehicle control (DMSO) and an untreated control.

Incubation: Incubate the plates for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to

purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot

the viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial and Antibiofilm Activity
Bromophenols, particularly those derived from marine sources, have demonstrated significant

pharmacological activities, including antimicrobial properties.[14] They represent a promising

avenue for combating drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus

(MRSA).

Mechanism of Action
The antibacterial action of bromophenols appears to be multifaceted. Studies suggest that in

addition to direct bactericidal or bacteriostatic effects, these compounds can disrupt key

virulence pathways.

Biofilm Inhibition: A key finding is the ability of bromophenol derivatives to inhibit the

formation of biofilms.[14] Biofilms are structured communities of bacteria that adhere to

surfaces and are encased in a self-produced matrix, making them highly resistant to

conventional antibiotics. By preventing biofilm formation, these compounds can render

bacteria more susceptible to treatment.

Quorum Sensing Disruption: The formation of biofilms and other virulence factors are often

regulated by a cell-to-cell communication system called quorum sensing. Some brominated

compounds are thought to interfere with these signaling pathways, thereby attenuating

bacterial virulence.[14]

Antibacterial Activity Data
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The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.

Compound Target Organism MIC (µg/mL) Reference

3-bromo-2,6-

dihydroxyacetopheno

ne

S. aureus 12 [PMC, 2024][14]

3-bromo-2,6-

dihydroxyacetopheno

ne

P. aeruginosa 780 [PMC, 2024][14]

Thiosemicarbazone

derivative
E. coli Good Activity [CORE, 2017][15]

Thiosemicarbazone

derivative
K. pneumoniae Good Activity [CORE, 2017][15]

Table 2: Antibacterial activity of selected bromophenol derivatives.

Experimental Protocol: Broth Microdilution for MIC
Determination
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Preparation

Experiment

Analysis

Prepare 2-fold serial dilutions
of test compound in a

96-well plate with broth

Inoculate each well
with the bacterial suspension

Prepare standardized
bacterial inoculum

(~5 x 10^5 CFU/mL)

Incubate plate at 37°C
for 18-24 hours

Visually inspect wells
for turbidity (growth)

Determine MIC:
Lowest concentration
with no visible growth

Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-(3-Bromo-4-
hydroxyphenyl)ethanone in a suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5

McFarland standard, which is then diluted to achieve a final concentration of approximately 5

x 10⁵ CFU/mL in each well.
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Controls: Include a positive control (broth with inoculum, no compound) and a negative

control (broth only).

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

Reading: The MIC is determined as the lowest concentration of the compound at which there

is no visible turbidity (bacterial growth).

Anti-Inflammatory Properties
Inflammation is a protective response, but chronic inflammation contributes to numerous

diseases.[16] Natural products, including bromophenols isolated from marine algae, are a rich

source of anti-inflammatory agents.[17]

Mechanism of Action
The anti-inflammatory effects of related bromophenols, such as 3-bromo-4,5-

dihydroxybenzaldehyde (BDB), are primarily attributed to their ability to modulate key

inflammatory signaling pathways.[17]

MAPK and NF-κB Pathway Suppression: These compounds can downregulate the

expression of inflammatory mediators by inhibiting the Mitogen-Activated Protein Kinase

(MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways.[17]

Cytokine and Chemokine Reduction: By suppressing these pathways, the production of pro-

inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., RANTES, TARC) is

significantly reduced.[17]

Antioxidant Effects: The anti-inflammatory action is often coupled with strong antioxidant

activity. By scavenging ROS, these compounds can reduce the oxidative stress that

perpetuates the inflammatory cycle.[17][18]

In Vivo Anti-Inflammatory Data
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute

anti-inflammatory activity. Derivatives of phenylurea and pyrazole have shown significant

activity in this model.[19][20]
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Compound Type Dose
Inhibition of Edema
(%)

Reference

1,3-bis(p-

hydroxyphenyl)urea
50, 100, 200 mg/kg

Comparable to

Diclofenac
[JPR, 2022][20]

N-acetylpyrazole

derivative
Not specified

Comparable to

Indomethacin
[Hindawi, 2014][19]

Table 3: In vivo anti-inflammatory activity of related compounds.

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats
This protocol describes a widely used model to screen for acute anti-inflammatory activity.[19]

Animal Grouping: Divide rats (e.g., Wistar) into groups of six.

Compound Administration: Administer the test compound (suspended in a vehicle like 0.5%

CMC) orally or intraperitoneally at various doses. The control group receives only the

vehicle, and the standard group receives a known anti-inflammatory drug (e.g.,

Indomethacin).

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1%

carrageenan solution into the sub-plantar region of the right hind paw of each rat.

Edema Measurement: Measure the paw volume using a plethysmometer immediately before

the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4 hours).

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the

control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the

average increase in paw volume in the control group and V_t is the average increase in paw

volume in the treated group.

Conclusion and Future Directions
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The structural features of 1-(3-Bromo-4-hydroxyphenyl)ethanone—a phenolic hydroxyl

group combined with a bromine substituent—position it as a highly promising scaffold for

therapeutic development. Based on extensive evidence from structurally similar bromophenol

derivatives, this compound is predicted to possess significant anticancer, antimicrobial, and

anti-inflammatory activities.

Anticancer: Potential to induce ROS-mediated apoptosis and cell cycle arrest.

Antimicrobial: Likely to exhibit activity against gram-positive bacteria, including MRSA, and

inhibit biofilm formation.

Anti-inflammatory: Expected to suppress key pro-inflammatory signaling pathways like NF-

κB and MAPK.

Future research should focus on the direct synthesis and evaluation of 1-(3-Bromo-4-
hydroxyphenyl)ethanone using the protocols outlined in this guide. Subsequent steps should

include the creation of a focused library of derivatives to establish clear structure-activity

relationships (SAR), followed by in vivo efficacy studies and comprehensive toxicological

profiling to validate its potential as a lead compound for drug discovery.

References
The Anticancer Potential of 4-Bromo-2-methoxyphenol Derivatives: A Technical Guide.
Benchchem.
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-
Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PubMed.
Published 2017-11-01.
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-
Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed
Central.
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives
of Natural Bromophenols. PMC - NIH.
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-
Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Semantic
Scholar.
1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094. PubChem.
Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Published
2024-08-28.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Halogenase engineering and its utility in medicinal chemistry. PMC - NIH. Published 2018-
04-30.
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH.
HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE
MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. Published 2025-08-04.
Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived
from 1,3-Diarylpropenones. PMC - NIH.
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents
against SA and MRSA. PMC - NIH.
Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE.
Published 2017-07-28.
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical
Biology. ACS Publications.
1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2. Sigma-Aldrich.
1-(3-Bromo-4-hydroxyphenyl)ethanone. Sigma-Aldrich.
3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-
α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes.
MDPI.
Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Published
2022-04-13.
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
Published 2022-10-17.
Anti-Inflammatory Activity of Natural Products. UFJF. Published 2016-10-01.
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component
ofPolysiphonia morrowii,In VivoandIn Vitro. OUCI.
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-
2(5H)-One Derivatives. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/product/b157224?utm_src=pdf-body
https://www.benchchem.com/product/b157224?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2 [sigmaaldrich.com]

3. sigmaaldrich.com [sigmaaldrich.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis
[wisdomlib.org]

6. Halogenase engineering and its utility in medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-
Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the
Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC
[pmc.ncbi.nlm.nih.gov]

11. [PDF] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through
the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation |
Semantic Scholar [semanticscholar.org]

12. mdpi.com [mdpi.com]

13. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent
- PMC [pmc.ncbi.nlm.nih.gov]

14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents
against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

15. files01.core.ac.uk [files01.core.ac.uk]

16. www2.ufjf.br [www2.ufjf.br]

17. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses
TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT
Keratinocytes | MDPI [mdpi.com]

18. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component
of<i>Polysiphonia morrowii</i>,<i>In Vivo</i… [ouci.dntb.gov.ua]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromo-4-hydroxyphenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Bromo-4-hydroxyphenyl_ethanone
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh303c4d9c
https://www.sigmaaldrich.com/HK/zh/substance/bbe13bromo4hydroxyphenylethanone215051836062
https://pdf.benchchem.com/1221/The_Anticancer_Potential_of_4_Bromo_2_methoxyphenol_Derivatives_A_Technical_Guide.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1369470.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1369470.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5964047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5964047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6151711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6151711/
https://pubs.acs.org/doi/10.1021/jm3012068
https://pubmed.ncbi.nlm.nih.gov/29104274/
https://pubmed.ncbi.nlm.nih.gov/29104274/
https://pubmed.ncbi.nlm.nih.gov/29104274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5706033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5706033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5706033/
https://www.semanticscholar.org/paper/Discovery-of-Novel-Bromophenol-Hybrids-as-Potential-Wang-Guo/0a1520e5ad6e425bb883a2d7294032bc4495ae67
https://www.semanticscholar.org/paper/Discovery-of-Novel-Bromophenol-Hybrids-as-Potential-Wang-Guo/0a1520e5ad6e425bb883a2d7294032bc4495ae67
https://www.semanticscholar.org/paper/Discovery-of-Novel-Bromophenol-Hybrids-as-Potential-Wang-Guo/0a1520e5ad6e425bb883a2d7294032bc4495ae67
https://www.mdpi.com/1424-8247/14/11/1079
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9607157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447708/
https://files01.core.ac.uk/download/pdf/297996293.pdf
https://www2.ufjf.br/ppgcienciasfarmaceuticas/wp-content/uploads/sites/129/2020/08/Anti-Inflammatory-Activity-of-Natural-Products.pdf
https://www.mdpi.com/1660-3397/20/9/563
https://www.mdpi.com/1660-3397/20/9/563
https://www.mdpi.com/1660-3397/20/9/563
https://ouci.dntb.gov.ua/en/works/4b5BOnd7/
https://ouci.dntb.gov.ua/en/works/4b5BOnd7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole
Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

20. Anti-inflammatory activity and toxicity... | F1000Research [f1000research.com]

To cite this document: BenchChem. ["1-(3-Bromo-4-hydroxyphenyl)ethanone" potential
biological activities]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-
potential-biological-activities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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